molecular formula C18H21N3O2S B2397264 N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 932961-28-9

N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2397264
CAS RN: 932961-28-9
M. Wt: 343.45
InChI Key: NNOQAUBPCKQRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

  • Structural Analysis : Research on structurally similar compounds, like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has revealed insights into their structural aspects. These compounds exhibit interesting properties when treated with different acids, leading to formations like gels and crystalline solids, which can be pivotal in understanding the structural dynamics of related compounds (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

  • Anticancer Potential : Compounds with a similar chemical structure have shown significant antitumor activity. For example, certain 3-benzyl-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity and were found to be more potent compared to certain controls like 5-FU (Al-Suwaidan et al., 2016).

Molecular Transformations

  • Chemical Reactivity : Investigations into the chemical reactivity of related compounds, such as 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, have shown various reactions with nucleophiles, leading to the formation of new derivatives. This kind of research is vital for understanding the chemical behavior and potential applications of similar quinazolinone derivatives (Markosyan et al., 2018).

Biological Screening

  • Biological Activities : Studies on compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide have explored their biological activities, including interactions with enzymes like acetylcholinesterase. Such research helps in understanding the biological effects and potential therapeutic applications of similar compounds (Rehman et al., 2013).

Synthesis Methods

  • Novel Synthesis Approaches : Innovative methods for synthesizing similar compounds, like 2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, have been developed. These methods are crucial for advancing the field of synthetic chemistry and expanding the range of available compounds for research and potential applications (Al-Salahi & Geffken, 2011).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-7-12(2)9-13(8-11)19-16(22)10-24-17-14-5-3-4-6-15(14)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOQAUBPCKQRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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